molecular formula C20H18O3S B2593593 (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one CAS No. 1630942-09-4

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one

Cat. No.: B2593593
CAS No.: 1630942-09-4
M. Wt: 338.42
InChI Key: LULPJPDBCHCTMM-DPYYQBSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a thiolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one typically involves the condensation of 4-methoxybenzaldehyde with thiolan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolanone ring to a thiolane ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,4Z)-2,4-bis[(4-hydroxyphenyl)methylidene]thiolan-3-one
  • (2Z,4Z)-2,4-bis[(4-chlorophenyl)methylidene]thiolan-3-one
  • (2Z,4Z)-2,4-bis[(4-nitrophenyl)methylidene]thiolan-3-one

Uniqueness

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3S/c1-22-17-7-3-14(4-8-17)11-16-13-24-19(20(16)21)12-15-5-9-18(23-2)10-6-15/h3-12H,13H2,1-2H3/b16-11+,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULPJPDBCHCTMM-DPYYQBSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CSC(=CC3=CC=C(C=C3)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CS/C(=C\C3=CC=C(C=C3)OC)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.